![molecular formula C16H28BrN3O B6605553 N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide CAS No. 2241145-49-1](/img/structure/B6605553.png)
N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Adamantan-2-yl)methylmorpholine-4-carboximidamide hydrobromide, also referred to as ADMMH, is a synthetic compound of adamantane and morpholine groups, and is a highly potent and selective inhibitor of cyclin-dependent kinases (CDKs). CDKs are important proteins that regulate cell division and are involved in a variety of diseases. ADMMH has been found to be an effective inhibitor of multiple CDKs, including CDK2, CDK7, and CDK9. ADMMH has been studied for its potential therapeutic applications, and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
ADMMH acts as an inhibitor of N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide by binding to the ATP-binding pocket of the enzyme. This binding prevents the enzyme from catalyzing its normal reaction, thus inhibiting its activity. In addition, ADMMH has been found to bind to other proteins involved in cell cycle regulation, such as cyclin A and B, and can inhibit the activity of these proteins as well.
Biochemical and Physiological Effects
ADMMH has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to reduce inflammation and oxidative stress. In addition, it has been found to have neuroprotective effects, and can be used to protect neurons from damage caused by neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
ADMMH has several advantages for lab experiments. It is a highly potent and selective inhibitor of N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide, and can be used to study the role of these enzymes in cell cycle regulation. In addition, it is relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to its use. ADMMH is not water soluble, and thus must be used in an organic solvent. In addition, it can be toxic to cells at high concentrations and must be used with caution.
Orientations Futures
ADMMH has a great potential for therapeutic applications, and there are a number of future directions that could be explored. These include further research into its anti-cancer and anti-inflammatory effects, as well as its potential use in the treatment of neurodegenerative diseases. In addition, further research could be done to explore the role of ADMMH in other biochemical and physiological processes, such as cell differentiation and apoptosis. Finally, further research could be done to explore the potential for ADMMH to be used as a drug delivery system, as it has been found to be an effective inhibitor of N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide.
Méthodes De Synthèse
ADMMH is synthesized using a two-step process. The first step involves the reaction of adamantan-2-ylmethylchloride and morpholine, followed by the addition of 4-carboximidamide hydrobromide to the reaction mixture. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide, and is catalyzed by a base such as triethylamine. The second step involves the deprotection of the adamantane group with a base such as sodium hydroxide. The reaction produces a white crystalline solid that is soluble in water and organic solvents.
Applications De Recherche Scientifique
ADMMH has been studied for its potential therapeutic applications. It has been found to be an effective inhibitor of multiple N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide, including CDK2, CDK7, and CDK9. In addition, it has been shown to have anti-cancer and anti-inflammatory properties and can be used to treat a variety of cancers, including breast and lung cancers. ADMMH has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases.
Propriétés
IUPAC Name |
N'-(2-adamantylmethyl)morpholine-4-carboximidamide;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O.BrH/c17-16(19-1-3-20-4-2-19)18-10-15-13-6-11-5-12(8-13)9-14(15)7-11;/h11-15H,1-10H2,(H2,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQFLVOSUCNABL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=NCC2C3CC4CC(C3)CC2C4)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28BrN3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

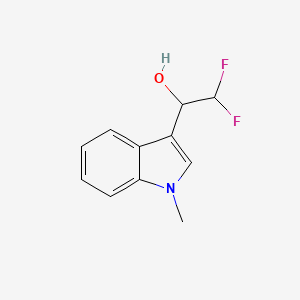
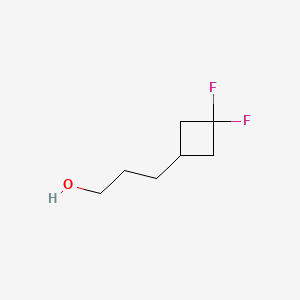
![2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B6605511.png)
![rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans](/img/structure/B6605522.png)
![5-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B6605530.png)
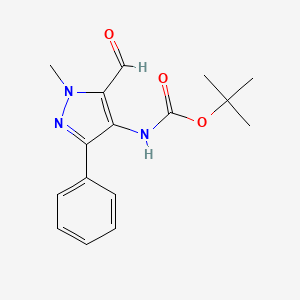
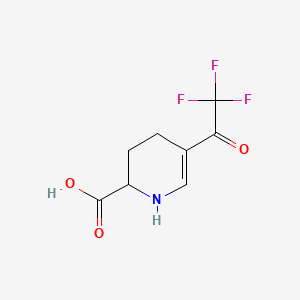
![3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6605544.png)
![4-(aminomethyl)-N-ethyl-N-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide, bis(trifluoroacetic acid)](/img/structure/B6605548.png)
![ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate](/img/structure/B6605563.png)
![2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid](/img/structure/B6605571.png)
![N-{[4-(difluoromethyl)phenyl]methyl}-2-oxo-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B6605573.png)
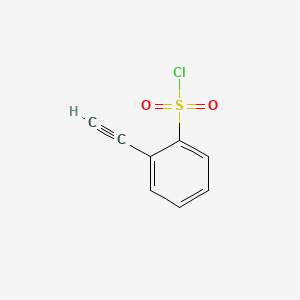
![rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate](/img/structure/B6605585.png)